molecular formula C29H28F3N3O9 B1262779 N-phenylcarbamic acid [(2R,3R,4S,5R,6S)-5-[anilino(oxo)methoxy]-2-(hydroxymethyl)-6-methoxy-3-[oxo-[4-(trifluoromethyl)anilino]methoxy]-4-oxanyl] ester

N-phenylcarbamic acid [(2R,3R,4S,5R,6S)-5-[anilino(oxo)methoxy]-2-(hydroxymethyl)-6-methoxy-3-[oxo-[4-(trifluoromethyl)anilino]methoxy]-4-oxanyl] ester

Cat. No. B1262779
M. Wt: 619.5 g/mol
InChI Key: VTBPZZVSTIPNBO-RXFVIIJJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-phenylcarbamic acid [(2R,3R,4S,5R,6S)-5-[anilino(oxo)methoxy]-2-(hydroxymethyl)-6-methoxy-3-[oxo-[4-(trifluoromethyl)anilino]methoxy]-4-oxanyl] ester is a glycoside.

Scientific Research Applications

Synthesis and Chemical Reactions

  • N-phenylcarbamic acid ester derivatives have been synthesized and used in various chemical reactions. For instance, Pimenova et al. (2003) conducted synthesis and reactions of a compound structurally similar to N-phenylcarbamic acid ester, investigating its thermal cyclization and hydrolysis processes (Pimenova, Krasnych, Goun, & Miles, 2003).

Enantioseparation Studies

  • The enantioseparation of phenylcarbamic acid derivatives, which are related to N-phenylcarbamic acid ester, has been extensively studied. Dungelová et al. (2004) explored the thermodynamics of high-performance liquid chromatography (HPLC) separation of enantiomers of such derivatives (Dungelová, Lehotay, Krupčík, Čižmárik, & Armstrong, 2004).

Pharmacological Research

  • In pharmacological research, compounds structurally related to N-phenylcarbamic acid ester have been synthesized and evaluated for their biological activities. Zhao et al. (2005) studied the synthesis and cytotoxic evaluation of certain quinoline derivatives, which are structurally related to N-phenylcarbamic acid ester, for their potential in inhibiting cancer cell growth (Zhao, Chen, Chang, & Tzeng, 2005).

Spectroscopic and Crystallographic Analysis

  • N-phenylcarbamic acid ester and its derivatives have been subjected to various spectroscopic and crystallographic analyses to understand their chemical properties. For example, Zayed, El-desawy, and Eladly (2019) conducted a spectroscopic investigation of N-maleanilinic acid derivatives, providing insight into the structural aspects of these compounds (Zayed, El-desawy, & Eladly, 2019).

Potential Applications in Cancer Treatment

properties

Molecular Formula

C29H28F3N3O9

Molecular Weight

619.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-methoxy-5-(phenylcarbamoyloxy)-3-[[4-(trifluoromethyl)phenyl]carbamoyloxy]oxan-4-yl] N-phenylcarbamate

InChI

InChI=1S/C29H28F3N3O9/c1-40-25-24(44-28(39)34-19-10-6-3-7-11-19)23(43-27(38)33-18-8-4-2-5-9-18)22(21(16-36)41-25)42-26(37)35-20-14-12-17(13-15-20)29(30,31)32/h2-15,21-25,36H,16H2,1H3,(H,33,38)(H,34,39)(H,35,37)/t21-,22-,23+,24-,25+/m1/s1

InChI Key

VTBPZZVSTIPNBO-RXFVIIJJSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)OC(=O)NC2=CC=C(C=C2)C(F)(F)F)OC(=O)NC3=CC=CC=C3)OC(=O)NC4=CC=CC=C4

Canonical SMILES

COC1C(C(C(C(O1)CO)OC(=O)NC2=CC=C(C=C2)C(F)(F)F)OC(=O)NC3=CC=CC=C3)OC(=O)NC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-phenylcarbamic acid [(2R,3R,4S,5R,6S)-5-[anilino(oxo)methoxy]-2-(hydroxymethyl)-6-methoxy-3-[oxo-[4-(trifluoromethyl)anilino]methoxy]-4-oxanyl] ester
Reactant of Route 2
N-phenylcarbamic acid [(2R,3R,4S,5R,6S)-5-[anilino(oxo)methoxy]-2-(hydroxymethyl)-6-methoxy-3-[oxo-[4-(trifluoromethyl)anilino]methoxy]-4-oxanyl] ester
Reactant of Route 3
N-phenylcarbamic acid [(2R,3R,4S,5R,6S)-5-[anilino(oxo)methoxy]-2-(hydroxymethyl)-6-methoxy-3-[oxo-[4-(trifluoromethyl)anilino]methoxy]-4-oxanyl] ester
Reactant of Route 4
N-phenylcarbamic acid [(2R,3R,4S,5R,6S)-5-[anilino(oxo)methoxy]-2-(hydroxymethyl)-6-methoxy-3-[oxo-[4-(trifluoromethyl)anilino]methoxy]-4-oxanyl] ester
Reactant of Route 5
N-phenylcarbamic acid [(2R,3R,4S,5R,6S)-5-[anilino(oxo)methoxy]-2-(hydroxymethyl)-6-methoxy-3-[oxo-[4-(trifluoromethyl)anilino]methoxy]-4-oxanyl] ester
Reactant of Route 6
Reactant of Route 6
N-phenylcarbamic acid [(2R,3R,4S,5R,6S)-5-[anilino(oxo)methoxy]-2-(hydroxymethyl)-6-methoxy-3-[oxo-[4-(trifluoromethyl)anilino]methoxy]-4-oxanyl] ester

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